Sumilizer AG 80

Descripción general

Descripción

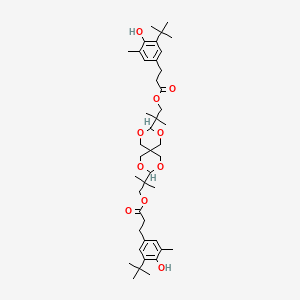

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate, also known as 3,9-Bis[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)-propionyloxy]-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane, is a phenolic antioxidant primarily used in polymer stabilization. It is known for its excellent long-term heat stabilization, resistance to discoloration caused by nitrogen oxides, and low volatility .

Aplicaciones Científicas De Investigación

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate is widely used in scientific research and industry for its antioxidant properties. Its applications include:

Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and usage.

Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.

Industry: Utilized in the production of plastics, rubbers, and other polymers to improve their thermal and oxidative stability .

Mecanismo De Acción

Target of Action

Sumilizer AG 80, also known as SUMILIZER® GA-80, is primarily targeted towards polymers . It is used as a plastic additive and is indispensable to polymer production . It is compatible with various types of polymers including PP, HDPE, PU, and PA .

Mode of Action

The mode of action of this compound involves providing excellent long-term heat stabilization in synergy with thioether type antioxidants . It acts as a primary antioxidant . The compound interacts with its targets (polymers) and results in excellent resistance to discoloration (Yellowing, Pinking) caused by NOx gas .

Pharmacokinetics

In terms of pharmacokinetics, this compound exhibits lower volatility and thermal stability . These properties impact the bioavailability of the compound in its application environment.

Result of Action

The result of this compound’s action is the excellent long-term heat stabilization of polymers . It also provides excellent resistance to discoloration (Yellowing, Pinking) caused by NOx gas . This helps in maintaining the aesthetic and functional integrity of the polymers.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of NOx gas . It provides high heat stability and suppresses initial color . It is particularly suitable for polymers that are exposed to high temperatures and/or severe conditions during processing and/or in use .

Análisis Bioquímico

Biochemical Properties

Sumilizer AG 80 exhibits excellent long-term heat stabilization in synergy with thioether type antioxidants . It also shows excellent resistance to discoloration (Yellowing, Pinking) caused by NOx gas . It has lower volatility and thermal stability .

Cellular Effects

It is known that this compound is used as an antioxidant in various types of polymers, suggesting that it may help to protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an antioxidant. It provides hydrogen to peroxyl radicals, allowing them to become hydroperoxides. In this process, this compound is converted into a stable phenoxy radical .

Temporal Effects in Laboratory Settings

This compound is known for its excellent long-term heat stabilization . This suggests that it remains effective over extended periods of time, even under conditions of elevated temperature.

Métodos De Preparación

The synthesis of [2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate involves multiple steps, including the esterification of 3-tert-butyl-4-hydroxy-5-methylphenylpropanoic acid with 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diol. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the esterification process. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification steps .

Análisis De Reacciones Químicas

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing them.

Reduction: It can reduce peroxides formed during polymer degradation.

Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like peroxides and reducing agents like phosphites. .

Comparación Con Compuestos Similares

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate is compared with other phenolic antioxidants such as:

Butylated hydroxytoluene (BHT): [2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate offers better thermal stability and lower volatility.

Irganox 1010: [2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate provides superior resistance to nitrogen oxide-induced discoloration.

Irganox 1076: [2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate has a higher melting point and better long-term heat stabilization. These comparisons highlight [2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate’s unique properties, making it a preferred choice for applications requiring high thermal stability and resistance to discoloration .

Actividad Biológica

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, commonly referred to as Antioxidant 245, is a compound widely studied for its biological activity, particularly in the context of its antioxidant properties and potential applications in food and polymer industries. This article delves into its biological activity, including mechanisms of action, safety assessments, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C34H50O8

- Molecular Weight : 586.76 g/mol

- CAS Number : 36443-68-2

- Purity : >95% (HPLC)

The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of tert-butyl groups enhances its stability and solubility in various environments.

Antioxidant Properties

Antioxidant 245 acts primarily as a radical scavenger, neutralizing free radicals that can cause oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves:

- Hydrogen Atom Transfer : The compound donates hydrogen atoms to free radicals, stabilizing them.

- Electron Transfer : It can also engage in electron transfer reactions, further reducing oxidative stress.

Safety and Toxicity Assessments

A significant aspect of the biological activity of Antioxidant 245 is its safety profile. The European Food Safety Authority (EFSA) conducted a risk assessment for its use as a food additive. The findings indicated that the compound poses no safety concern for consumers when used within specified limits (maximum content of 50 mg/kg in polyolefins) .

1. In Vivo Studies

A study published in Food Chemistry evaluated the efficacy of Antioxidant 245 in preventing lipid peroxidation in various food matrices. The results demonstrated a significant reduction in oxidative degradation when the antioxidant was incorporated into fatty foods, suggesting its potential as a preservative .

2. Polymer Applications

Research highlighted Antioxidant 245's role in enhancing the thermal stability of polymers. In a case study involving polyolefins, the addition of this antioxidant improved the material's resistance to thermal degradation during processing at high temperatures .

Comparative Analysis of Antioxidants

| Property | Antioxidant 245 | Other Common Antioxidants |

|---|---|---|

| Mechanism | Radical scavenging | Radical scavenging |

| Application | Food preservation, polymer stability | Food preservation, cosmetics |

| Safety Profile | Safe at specified limits | Varies by compound |

| Molecular Weight | 586.76 g/mol | Varies |

Propiedades

IUPAC Name |

[2-[3-[1-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]-2-methylpropan-2-yl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropyl] 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64O10/c1-27-17-29(19-31(35(27)46)39(3,4)5)13-15-33(44)48-21-41(9,10)37-50-23-43(24-51-37)25-52-38(53-26-43)42(11,12)22-49-34(45)16-14-30-18-28(2)36(47)32(20-30)40(6,7)8/h17-20,37-38,46-47H,13-16,21-26H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRTZESQZZGAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)C2OCC3(CO2)COC(OC3)C(C)(C)COC(=O)CCC4=CC(=C(C(=C4)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052606 | |

| Record name | Sumilizer GA 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diylbis(2,2-dimethyl-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

90498-90-1 | |

| Record name | 3,9-Bis[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy]-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90498-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro(5.5)undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090498901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diylbis(2,2-dimethyl-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sumilizer GA 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,9-Bi s (2- (3- (3- ter t -butyl -4-hydroxy-5-methylphenyl ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,9-BIS(2-(3-(3-TERT-BUTYL-4-HYDROXY-5-METHYLPHENYL)PROPIONYLOXY)-1,1-DIMETHYLETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077D22V7UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.